molecular formula C25H19NO3 B1672498 Fendosal CAS No. 53597-27-6

Fendosal

Cat. No. B1672498
Key on ui cas rn: 53597-27-6
M. Wt: 381.4 g/mol
InChI Key: HAWWPSYXSLJRBO-UHFFFAOYSA-N
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Patent
US03931407

Procedure details

A mixture of 16.6 g. (0.063 mole) of 1-phenacyl-2-tetralone, 9.65 g. (0.063 mole) of 5-aminosalicylic acid, and 60 ml. of glacial acetic acid was heated under reflux under nitrogen for 2 hours, cooled and filtered. The collected solid was washed with acetic acid and water, dried and recrystallized from acetic acid to provide 16.3 g. (68%) of crystals, m.p. 223°-225°.
Quantity
0.063 mol
Type
reactant
Reaction Step One
Quantity
0.063 mol
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:11]1=O)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.[NH2:21][C:22]1[CH:30]=[C:26]([C:27]([OH:29])=[O:28])[C:25]([OH:31])=[CH:24][CH:23]=1>C(O)(=O)C>[C:27]([C:26]1[CH:30]=[C:22]([N:21]2[C:11]3[CH2:12][CH2:13][C:14]4[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=4[C:10]=3[CH:1]=[C:2]2[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:23]=[CH:24][C:25]=1[OH:31])([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
0.063 mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)C1C(CCC2=CC=CC=C12)=O
Step Two
Name
Quantity
0.063 mol
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Step Three
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.6 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with acetic acid and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid
CUSTOM
Type
CUSTOM
Details
to provide 16.3 g

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1C=C(C=CC1O)N1C(=CC=2C3=C(CCC12)C=CC=C3)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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